Lysyllysyllysine acetate

Gene delivery DNA condensation Non-viral vector design

Lysyllysyllysine acetate (CAS 1373504-53-0), also designated H-Lys-Lys-Lys-OH acetate or trilysine acetate, is a synthetic homo-tripeptide composed of three L-lysine residues presented as the acetate salt (1:3 stoichiometry; molecular formula C₁₈H₃₈N₆O₄·3C₂H₄O₂, MW 582.69). Its structure confers a high density of primary amine groups, yielding a strong net positive charge at physiological pH that drives multivalent electrostatic interactions with polyanionic substrates such as nucleic acids, anionic polysaccharides, and activated PEG esters.

Molecular Formula C20H42N6O6
Molecular Weight 462.6 g/mol
CAS No. 1373504-53-0
Cat. No. B8020440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysyllysyllysine acetate
CAS1373504-53-0
Molecular FormulaC20H42N6O6
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC(=O)O.C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C18H38N6O4.C2H4O2/c19-10-4-1-7-13(22)16(25)23-14(8-2-5-11-20)17(26)24-15(18(27)28)9-3-6-12-21;1-2(3)4/h13-15H,1-12,19-22H2,(H,23,25)(H,24,26)(H,27,28);1H3,(H,3,4)/t13-,14-,15-;/m0./s1
InChIKeyDUJSPRLXUGAUJO-WDTSGDEMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysyllysyllysine Acetate (CAS 1373504-53-0) Procurement Guide: Chemical Profile, Key Comparators, and Scientific Differentiation


Lysyllysyllysine acetate (CAS 1373504-53-0), also designated H-Lys-Lys-Lys-OH acetate or trilysine acetate, is a synthetic homo-tripeptide composed of three L-lysine residues presented as the acetate salt (1:3 stoichiometry; molecular formula C₁₈H₃₈N₆O₄·3C₂H₄O₂, MW 582.69) . Its structure confers a high density of primary amine groups, yielding a strong net positive charge at physiological pH that drives multivalent electrostatic interactions with polyanionic substrates such as nucleic acids, anionic polysaccharides, and activated PEG esters . While the free-base trilysine (CAS 13184-14-0) shares the same peptide backbone, the acetate counterion distinguishes this particular form by providing enhanced biocompatibility relative to the more cytotoxic trifluoroacetate (TFA) salt, a critical consideration for applications requiring direct tissue contact or cell culture compatibility [1].

Why Trilysine Acetate Cannot Be Generically Substituted: Quantitative Divergence Across Lysine Oligomer Length and Counterion


Although trilysine, tetralysine, pentalysine, and poly-L-lysine (PLL) all possess repeating lysine residues, they exhibit fundamentally divergent biophysical behaviors that preclude simple interchange. In DNA condensation assays, trilysine (Lys₃) fails entirely to provoke DNA nanoparticle formation, whereas tetralysine and pentalysine do so with EC₅₀ values of 20 μM and 2 μM, respectively—a functional cliff edge between n=3 and n=4 [1]. The salt-dependence slope (log EC₅₀ vs. log [Na⁺]) shifts from positive for oligolysines to negative (−0.1) for PLL, indicating a mechanistically distinct condensation pathway [1]. Furthermore, the TFA salt of trilysine carries residual trifluoroacetic acid with documented cytotoxicity concerns, whereas the acetate salt mitigates this issue for cell-based and in vivo applications [2]. These non-linear structure–function relationships mean that even an adjacent oligomer (e.g., tetralysine) or a different salt form cannot recapitulate the precise intermolecular interaction profile of trilysine acetate in gene delivery, hydrogel crosslinking, or surgical sealant formulations.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for Lysyllysyllysine Acetate


DNA Nanoparticle Formation: Trilysine Defines a Functional Threshold Below Which Compaction Fails

Trilysine (Lys₃) is fundamentally incapable of condensing λ-DNA into nanoparticles under conditions where tetralysine (Lys₄), pentalysine (Lys₅), and poly-L-lysine succeed. This binary functional boundary defines trilysine as a non-compacting cationic ligand, in contrast to longer oligolysines that serve as DNA condensing agents [1]. Quantitatively, EC₅₀ values for 50% DNA compaction at 10 mM [Na⁺] are: Lys₄ = 20 μM, Lys₅ = 2 μM, PLL = 0.0036 μM; no EC₅₀ could be determined for Lys₃ because no condensation occurred [1].

Gene delivery DNA condensation Non-viral vector design

Radioprotective DNA Compaction: Rank-Order Comparison Demonstrates That Trilysine Is the Weakest Oligolysine Condensant

In γ-irradiation plasmid DNA protection assays, the radioprotective ability of oligolysine ligands decreases in the strict order: pentalysine > tetralysine > hexammine cobalt(III) > spermidine > trilysine [1]. High ligand concentrations combined with low sodium perchlorate produced an approximately 25-fold reduction in single-strand break yield compared to low ligand/high salt conditions, but the absolute protective magnitude followed this rank order with trilysine consistently at the bottom [1].

Radiobiology DNA damage Chromatin modeling

Low-Temperature Hydrogel Crosslinking: Trilysine Enables Gellan Gum Gelation at 38°C Versus 70–90°C for Conventional Ionic Crosslinkers

Trilysine functions as a peptide-based ionic and hydrogen-bonding crosslinker for gellan gum (GG), achieving hydrogel formation at 38°C—dramatically lower than the 70–90°C required when using traditional mono- or divalent metal ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) [1]. In this system, 0.5–1% GG (w/v) crosslinked with 0.03–0.05% w/v trilysine yielded hydrogels with low injection forces (<20 N) and >90% normal human dermal fibroblast viability. Frequency sweep rheology confirmed a transition from purely liquid-like to gel-like behavior with increasing trilysine concentration, and a stable hydrogel was formed independent of temperature at higher trilysine levels [1].

Hydrogel formulation Antibody delivery Injectable biomaterials

FDA-Cleared Surgical Sealant Differentiation: Trilysine-PEG Hydrogel Provides Watertight Dural Closure with Clinically Validated 98% Intraoperative Seal Rate

Trilysine amine solution, when mixed with a PEG ester solution, rapidly polymerizes to form an absorbable hydrogel sealant that is the functional core of two FDA-regulated dural sealant systems: DuraSeal (PMA P040034, approved 2005) and CraniSeal (PMA P220014, approved 2023) [1][2]. CraniSeal was approved based on a direct comparison to DuraSeal, leveraging the predicate's clinical data showing a 98% intraoperative watertight closure rate of sutured dural incisions [2]. The hydrogel swells up to 50% beyond its original dimensions and is fully absorbed over 4–8 weeks [2]. In a separate hemostatic application, the Veriset patch—a trilysine/PEG/oxidized regenerated cellulose construct—achieves hemostasis within approximately 1 minute after 30 seconds of applied pressure and can withstand high systolic pressures .

Surgical sealant Dural repair Neurosurgery

Counterion-Dependent Biocompatibility: Acetate Salt Demonstrates Reduced Cytotoxicity Relative to Trifluoroacetate Salt for Cell-Based and In Vivo Applications

The acetate counterion in Lysyllysyllysine acetate (CAS 1373504-53-0) is selected for its substantially lower biological toxicity compared to the trifluoroacetate (TFA) counterion present in many research-grade peptide preparations [1]. Industrial peptide synthesis guidance indicates that acetic acid exhibits much lower biotoxicity than trifluoroacetic acid, leading to the preferential use of acetate salts in pharmaceutical peptides and cosmetic peptides; TFA salts are reserved for cases where the acetate form is unstable [2]. This distinction is critical for direct tissue-contact applications (e.g., surgical sealants, injectable hydrogels) where residual TFA could compromise cell viability or induce inflammatory responses.

Peptide salt selection Biocompatibility Pharmaceutical formulation

Trilysine Exhibits Minimal Trypsin Susceptibility Relative to Higher Oligolysines, Enabling Extended Hydrogel Residence Time

The trypsin degradation profile of trilysine differs markedly from tetralysine and pentalysine. Under trypsin digestion, pentalysine breaks down to dilysine and trilysine at a rate comparable to polymeric polylysine degradation; tetralysine reacts more slowly, yielding mostly dilysine; trilysine is significantly less reactive, and dilysine is completely inert [1]. This enzymatic resistance contributes to the predictable 4–8 week absorption profile observed in PEG-trilysine surgical hydrogels and contrasts with the more rapid trypsin-mediated degradation of longer oligolysine sequences.

Enzymatic degradation Peptide stability Implantable biomaterials

Procurement-Driven Application Scenarios for Lysyllysyllysine Acetate Based on Evidence-Based Differentiation


Trilysine Acetate as a Preferred Amine Crosslinker for Thermosensitive Biologic-Loaded Injectable Hydrogels

Development of injectable gellan gum hydrogels for antibody or protein delivery demands crosslinking at ≤38°C to preserve biologic integrity. Trilysine acetate enables this at 0.03–0.05% w/v, achieving gelation at 38°C with >90% fibroblast viability and <20 N injection force, whereas traditional Ca²⁺/Na⁺ ionic crosslinkers require 70–90°C processing that would denature thermolabile payloads [1]. The acetate counterion further ensures biocompatibility for in vivo injection, unlike TFA salts that may induce local cytotoxicity [2]. Procurement rationale: trilysine acetate is functionally unique in providing both low-temperature crosslinking and a pharmaceutically acceptable counterion.

Component Screening in Non-Viral Gene Delivery Vector Libraries Requiring a Non-Condensing Cationic Control or Modifier

Lysyllysyllysine (Lys₃) is the only commercially available oligolysine that fails to compact λ-DNA into nanoparticles, while tetralysine (EC₅₀ 20 μM), pentalysine (EC₅₀ 2 μM), and PLL (EC₅₀ 0.0036 μM) all condense DNA [1]. This binary functional boundary makes trilysine acetate an essential control in gene delivery vector screening: it serves as a cationic moiety that binds DNA electrostatically without inducing nanoparticle formation, permitting dissection of cellular uptake mechanisms that are independent of DNA compaction. Procurement rationale: if DNA compaction capability is the experimental objective, trilysine cannot substitute for tetralysine or pentalysine, and vice versa.

Surgical Sealant and Hemostatic Patch Prototyping Using Clinically Validated Trilysine-PEG Chemistry

Trilysine acetate is the amine component of the DuraSeal and CraniSeal dural sealant systems (FDA PMA-approved) and the Veriset hemostatic patch, providing a clinically proven crosslinking chemistry that yields absorbable hydrogels with a 4–8 week degradation window, 98% intraoperative watertight closure rate, and rapid hemostasis (~1 minute) [1][2][3]. The hydrogel swells up to 50% during sealing but absorbs predictably via hydrolysis [2]. For biomedical device companies developing next-generation sealants or hemostatic agents, trilysine acetate offers a regulatory precedent and established performance benchmarks that analogs such as tetralysine or pentalysine lack. Procurement rationale: regulatory pathway de-risking and literature-supported material performance specifications.

DNA Damage Research Requiring a Non-Protective Cationic Oligolysine Baseline

In plasmid DNA radioprotection studies, trilysine exhibits the weakest protective capacity among five tested ligands (pentalysine > tetralysine > hexammine cobalt(III) > spermidine > trilysine), providing ~25-fold less protection than the optimal high-ligand/low-salt condition achieves with pentalysine or tetralysine [1]. This makes trilysine acetate a valuable low-protection baseline for chromatin modeling experiments where a graded series of compaction—from none (trilysine) to maximal (pentalysine)—is required to correlate DNA compaction state with radiation-induced strand break yields. Procurement rationale: trilysine acetate fills a specific niche as the non-compacting, minimally protective member of the oligolysine series, essential for establishing the full dynamic range of DNA damage assays.

Quote Request

Request a Quote for Lysyllysyllysine acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.